molecular formula C15H14ClFN2O2 B4782235 N-(4-chloro-2-fluorophenyl)-N'-(2-methoxybenzyl)urea

N-(4-chloro-2-fluorophenyl)-N'-(2-methoxybenzyl)urea

Cat. No.: B4782235
M. Wt: 308.73 g/mol
InChI Key: MQPVWCSBXUCXAG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea make it a compound of interest for researchers exploring new chemical entities with potential biological activities.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-21-14-5-3-2-4-10(14)9-18-15(20)19-13-7-6-11(16)8-12(13)17/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPVWCSBXUCXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, nitro groups, or other substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient in drug development.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-(2-methoxybenzyl)urea
  • N-(4-fluorophenyl)-N’-(2-methoxybenzyl)urea
  • N-(4-chloro-2-fluorophenyl)-N’-(benzyl)urea

Uniqueness

N-(4-chloro-2-fluorophenyl)-N’-(2-methoxybenzyl)urea is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the methoxy group on the benzyl moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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